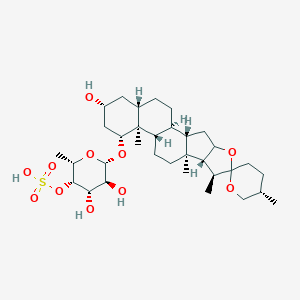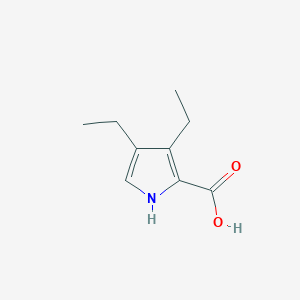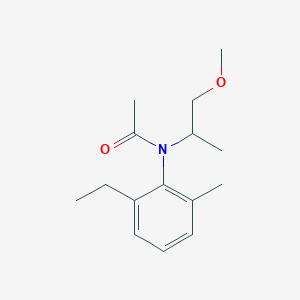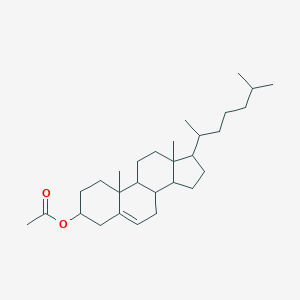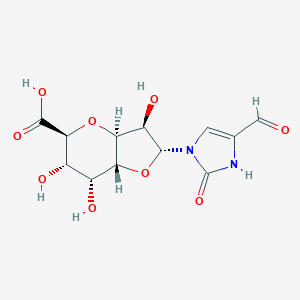
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as AEBO and has a molecular formula of C9H10N4O.
Mechanism Of Action
The mechanism of action of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one is not fully understood. However, studies have suggested that this compound may act by binding to specific receptors or enzymes in the body, leading to the inhibition of their activity. This, in turn, may result in the observed biological effects of the compound.
Biochemical And Physiological Effects
Several studies have investigated the biochemical and physiological effects of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one. These studies have reported that this compound can modulate the activity of various enzymes and signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one in lab experiments is its potential to modulate the activity of specific enzymes and signaling pathways. This can be useful in studying the underlying mechanisms of various diseases and identifying potential therapeutic targets. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one. One potential direction is to further investigate the mechanisms of action of this compound and its potential therapeutic applications in various diseases. Another direction is to explore the use of this compound as a starting material for the synthesis of novel compounds with improved biological activity and pharmacokinetic properties. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in different experimental settings.
Synthesis Methods
The synthesis of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one has been reported in several studies. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with ethyl chloroacetate, followed by hydrolysis and cyclization to form the desired product. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
The potential applications of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one in scientific research are numerous. This compound has been reported to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
properties
CAS RN |
159417-87-5 |
|---|---|
Product Name |
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one |
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
5-(2-aminoethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H11N3O/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3-4,10H2,(H2,11,12,13) |
InChI Key |
RYNJQEJBPAYCHR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCN)NC(=O)N2 |
Canonical SMILES |
C1=CC2=C(C=C1CCN)NC(=O)N2 |
synonyms |
2H-Benzimidazol-2-one,5-(2-aminoethyl)-1,3-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



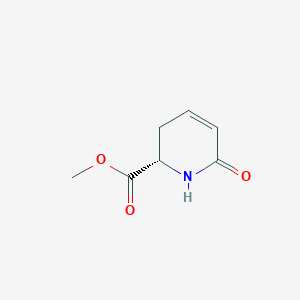
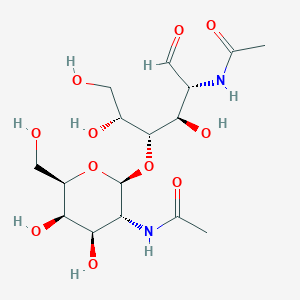
![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)

![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
